N-(4-amino-6-methyl-1,3,5-triazin-2-yl)acetamide is a chemical compound that belongs to the class of triazine derivatives. Its molecular formula is C₄H₈N₄O, and it has a molecular weight of approximately 128.13 g/mol. This compound is characterized by the presence of a triazine ring, which is known for its diverse biological activities. The compound's structure includes an acetamide functional group attached to the triazine moiety, which may enhance its solubility and reactivity in various chemical environments.
The information regarding N-(4-amino-6-methyl-1,3,5-triazin-2-yl)acetamide can be found in various chemical databases and scientific literature. Notably, PubChem provides detailed data on its molecular structure and properties. The compound is also referenced in recent studies focusing on the synthesis and applications of triazine derivatives in medicinal chemistry.
N-(4-amino-6-methyl-1,3,5-triazin-2-yl)acetamide can be classified as follows:
The synthesis of N-(4-amino-6-methyl-1,3,5-triazin-2-yl)acetamide can be achieved through several methods. A common approach involves the reaction of 4-amino-6-methyl-1,3,5-triazine with acetic anhydride or acetyl chloride under controlled conditions to form the acetamide derivative.
The molecular structure of N-(4-amino-6-methyl-1,3,5-triazin-2-yl)acetamide features a triazine ring with an amino group at position 4 and a methyl group at position 6. The acetamide group is attached to the nitrogen atom at position 2 of the triazine ring.
N-(4-amino-6-methyl-1,3,5-triazin-2-yl)acetamide can participate in various chemical reactions typical for amides and triazines:
These reactions often require specific catalysts or conditions to proceed efficiently, such as temperature control and solvent choice.
The mechanism of action for N-(4-amino-6-methyl-1,3,5-triazin-2-yl)acetamide involves its interaction with biological targets through hydrogen bonding and electrostatic interactions due to its polar functional groups.
Triazine derivatives have been shown to exhibit various biological activities including antimicrobial and anticancer properties. The presence of the amino group enhances binding affinity to target proteins or enzymes.
N-(4-amino-6-methyl-1,3,5-triazin-2-yl)acetamide has potential applications in various fields:
The 1,3,5-triazine scaffold (s-triazine) represents a privileged heterocyclic structure in medicinal chemistry due to its electron-deficient nature, synthetic versatility, and capacity for broad functionalization. This six-membered ring system supports sequential nucleophilic substitutions at C-2, C-4, and C-6 positions, enabling precise structural diversification for pharmacological optimization [1] [8]. Triazine derivatives exhibit expansive therapeutic potential, evidenced by FDA-approved agents like altretamine (anticancer) and investigational compounds in late-stage clinical trials such as gedatolisib (dual PI3K/mTOR inhibitor) [2] [8].
Anticancer Applications: Triazine-morpholine hybrids demonstrate potent kinase inhibition through strategic hinge-binding interactions. For example, compound 6h (a bis-morpholino triazine derivative) exhibits dual PI3K/mTOR inhibition with IC₅₀ values of 16-187 nM, suppressing tumor progression in cervical cancer xenograft models [2]. This pharmacophore exploits morpholine oxygen’s hydrogen bonding with Val851 in PI3Kα, while metabolic stability is enhanced through redundant morpholine units [2] [6].
Antimicrobial & Antifungal Activities: s-Triazine conjugates display notable activity against multidrug-resistant pathogens. Hybrids incorporating tetrazole moieties (e.g., compound 3a) show exceptional efficacy against Candida albicans (MIC = 1.475 × 10⁻⁸ µg/mL), surpassing fluconazole by several orders of magnitude through CYP51 inhibition [8]. Similarly, triazine-quinazolinone hybrids enhance antifungal potency 1-2-fold compared to parent structures [8].
Chemical Biology Tools: The triazine core serves as a versatile molecular scaffold for chemical probe development. Its ability to present multiple pharmacophores in spatially defined orientations enables the targeting of protein-protein interactions and allosteric enzyme sites, facilitating mechanistic studies of diseases like malaria and neurodegenerative disorders [6] .
Structural hybridization integrates pharmacophoric elements from distinct bioactive molecules into single chemical entities, aiming to overcome limitations of parent compounds (e.g., resistance, bioavailability). This approach leverages synergistic mechanisms and refined target engagement [6] [9].
An acetamide linker enabling hydrogen bonding with target proteinsThis configuration balances lipophilicity (cLogP ~0.8) and polar surface area (~75 Ų), favoring cellular uptake while retaining aqueous solubility [4] [7].
Mechanistic Advantages: Hybridization can concurrently address multiple pathogenic pathways. Triazine-indole conjugates (e.g., CAS 2034550-64-4) demonstrate dual GPCR modulation and kinase inhibition, achieving broader efficacy than single-target agents [7]. Similarly, peptide-triazine hybrids enhance antimicrobial activity while eliminating hemolytic toxicity through optimized amphipathicity [9].
Synthetic Efficiency: "Lego chemistry" approaches facilitate rapid triazine hybrid assembly. Phase-transfer catalysts (e.g., TBAB) and microwave irradiation enable one-pot triazine functionalization in aqueous media, reducing reaction times from hours/days to minutes while improving yields by >20% [3] [8].
Table 1: Bioactive Triazine Hybrids and Their Therapeutic Applications
Hybrid Structure | Biological Targets | Key Activities | Reference |
---|---|---|---|
Triazine-morpholine | PI3Kα, mTORC1/2 | Anticancer (IC₅₀ = 16-187 nM) | [2] |
Triazine-tetrazole | Fungal CYP51 | Antifungal (MIC = 10⁻⁸–10⁻³ µg/mL) | [8] |
Triazine-quinazolinone | Dihydrofolate reductase | Antimicrobial (MIC = 64–128 μg/mL) | [8] |
Triazine-peptide | Microbial membranes | Antiplasmodial (IC₅₀ = 0.8 μmol L⁻¹) | [9] |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0